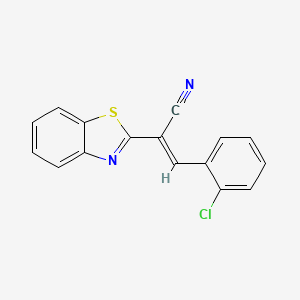
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H9ClN2S and its molecular weight is 296.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile, also known as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C16H9ClN2S and a molecular weight of 296.77 g/mol, features a benzothiazole moiety that is known for its diverse pharmacological properties.
The compound exhibits several notable chemical characteristics:
- IUPAC Name : (E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile
- Molecular Formula : C16H9ClN2S
- Molecular Weight : 296.77 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- DNA Binding : Similar compounds have shown the ability to bind to DNA, potentially affecting replication and transcription processes.
- Cellular Uptake : The presence of the chlorophenyl group may enhance cellular uptake and bioavailability.
Antitumor Activity
Recent studies have explored the antitumor potential of benzothiazole derivatives, including this compound. In vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated promising results:
These findings suggest that this compound exhibits significant cytotoxicity against cancer cells, particularly in two-dimensional cultures.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In tests against various bacterial strains, it demonstrated effective inhibition, indicating potential as a therapeutic agent against infections .
Study on Antitumor Activity
In a comparative study involving multiple benzothiazole derivatives, this compound was found to be one of the most effective compounds against lung cancer cell lines. The study utilized both MTS cytotoxicity assays and BrdU proliferation assays to evaluate the efficacy of the compound .
DNA Binding Affinity
Research into the DNA binding characteristics of benzothiazole derivatives highlighted that compounds with similar structures predominantly bind within the minor groove of DNA. This interaction is crucial for their antitumor activity as it may interfere with DNA replication and transcription processes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antitumor IC50 (μM) | Antimicrobial Activity |
|---|---|---|---|
| (E)-N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enamide | Structure | 5.30 ± 0.25 | Moderate |
| (E)-N-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide | Structure | 7.45 ± 0.15 | High |
| (E)-N-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enamide | Structure | 6.26 ± 0.33 | High |
Propriétés
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2S/c17-13-6-2-1-5-11(13)9-12(10-18)16-19-14-7-3-4-8-15(14)20-16/h1-9H/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTCWNRZDLOQQI-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














